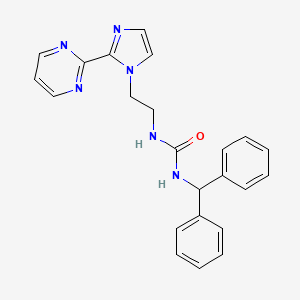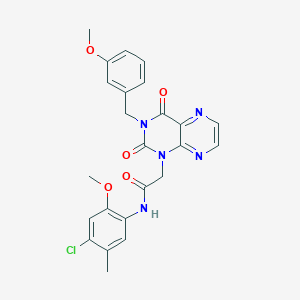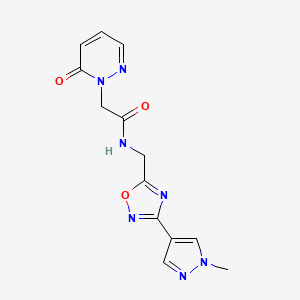
4-Benzylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylpiperidine-2,6-dione is a heterocyclic compound with the molecular formula C12H13NO2. It is characterized by a piperidine ring substituted with a benzyl group at the 4-position and keto groups at the 2 and 6 positions. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
4-Benzylpiperidine-2,6-dione primarily targets the monoamine neurotransmitters in the brain, specifically dopamine and serotonin . It acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
The compound interacts with its targets by increasing the release of these neurotransmitters. It has a fast onset of action and a short duration . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A , which prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoaminergic system , which includes dopamine, norepinephrine, and serotonin pathways . By increasing the release of these neurotransmitters and inhibiting their breakdown, the compound can enhance the signaling in these pathways.
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, such as 4-Benzylpiperidine-2,6-dione, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are also found in alkaloids .
Cellular Effects
It has been suggested that piperidine derivatives may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Temporal Effects in Laboratory Settings
It is known that it has a fast onset of action and a short duration .
Dosage Effects in Animal Models
It is known that it has been used in scientific studies .
Metabolic Pathways
It is known that it acts as a monoamine releasing agent .
Transport and Distribution
It is known that it acts as a monoamine releasing agent .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperidine-2,6-dione typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One efficient method involves the use of potassium tert-butoxide as a promoter, facilitating Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields.
Industrial Production Methods: Industrial production of this compound can be achieved through kilo-scale synthesis using abundant acetates and acrylamides. The robust protocol allows for the synthesis of this compound with excellent functional group tolerance, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield piperidine derivatives with reduced keto groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
4-Benzylpiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a core structure in the development of drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and resins
Comparison with Similar Compounds
2-Benzylpiperidine: Similar structure but lacks the keto groups at the 2 and 6 positions.
Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.
Tetrahydroisoquinoline: A different heterocyclic structure with similar pharmacological properties.
Uniqueness: 4-Benzylpiperidine-2,6-dione is unique due to its dual functionality as a monoamine releasing agent and a monoamine oxidase inhibitor. This dual action makes it a valuable compound in the study of neurological disorders and the development of therapeutic agents .
Properties
IUPAC Name |
4-benzylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-7-10(8-12(15)13-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSZDPUOBXDFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2884791.png)

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)

![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)


![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2884800.png)
![1-(4-Methylpiperidin-1-yl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2884806.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2884808.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2884811.png)
![1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2884812.png)

